
1-(2-Fluoroethoxy)-2-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoroethoxy)-2-iodobenzene is an organic compound that features a benzene ring substituted with a fluoroethoxy group and an iodine atom
Métodos De Preparación
The synthesis of 1-(2-Fluoroethoxy)-2-iodobenzene can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-iodophenol with 2-fluoroethanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Análisis De Reacciones Químicas
1-(2-Fluoroethoxy)-2-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(2-Fluoroethoxy)-2-iodobenzene has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals and bioactive molecules. Its unique structure allows for the exploration of new drug candidates with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials, including polymers and liquid crystals, due to its ability to introduce fluorine atoms into the molecular structure, enhancing material properties.
Biological Studies: It is employed in the synthesis of radiolabeled compounds for imaging studies, such as positron emission tomography (PET) imaging, to investigate biological processes and disease mechanisms.
Chemical Research: The compound is used as a reagent in various organic synthesis reactions to explore new chemical transformations and reaction mechanisms.
Mecanismo De Acción
The mechanism of action of 1-(2-Fluoroethoxy)-2-iodobenzene depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The fluoroethoxy group can enhance the compound’s binding affinity and selectivity towards its target, while the iodine atom can facilitate radiolabeling for imaging studies. The molecular pathways involved vary based on the specific biological context and the compound’s intended use .
Comparación Con Compuestos Similares
1-(2-Fluoroethoxy)-2-iodobenzene can be compared with other similar compounds, such as:
1-Fluoro-2-(2-fluoroethoxy)ethane: This compound features a similar fluoroethoxy group but lacks the aromatic ring and iodine atom, resulting in different chemical properties and applications.
4-(2-Fluoroethoxy)aniline: This compound contains a fluoroethoxy group attached to an aniline ring, making it useful in different chemical and biological contexts.
1-Fluoro-2-[2-(2-fluoroethoxy)ethoxy]ethane:
The uniqueness of this compound lies in its combination of a fluoroethoxy group and an iodine atom on a benzene ring, providing a versatile platform for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C8H8FIO |
|---|---|
Peso molecular |
266.05 g/mol |
Nombre IUPAC |
1-(2-fluoroethoxy)-2-iodobenzene |
InChI |
InChI=1S/C8H8FIO/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4H,5-6H2 |
Clave InChI |
WBSILSYJAWHENR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)OCCF)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


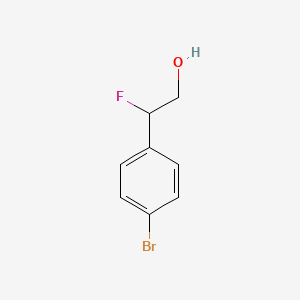
![1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanecarbonitrile](/img/structure/B11719992.png)
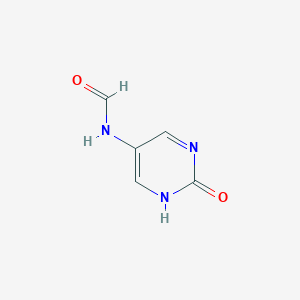
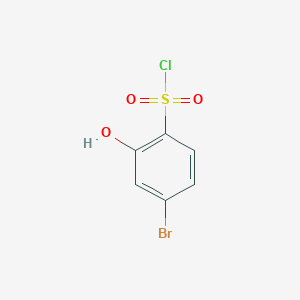
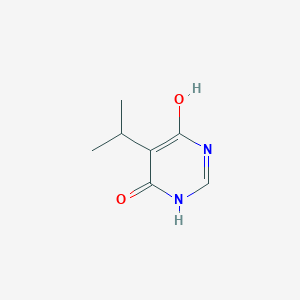
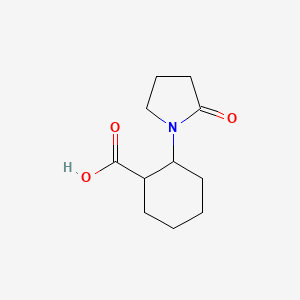
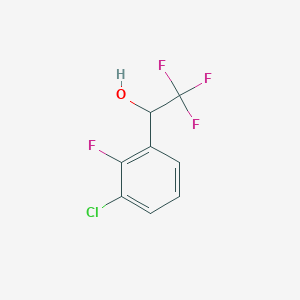
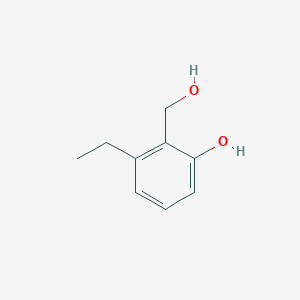
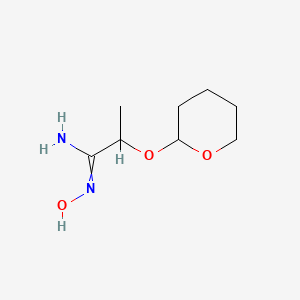
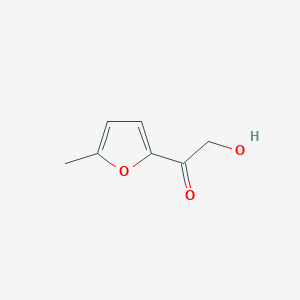
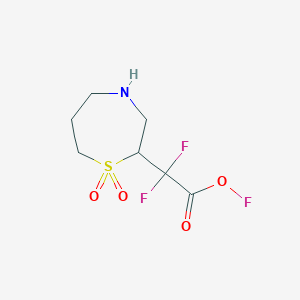
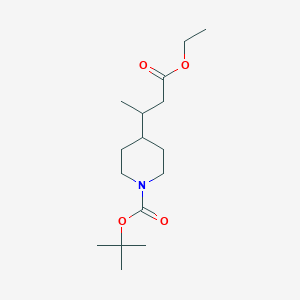
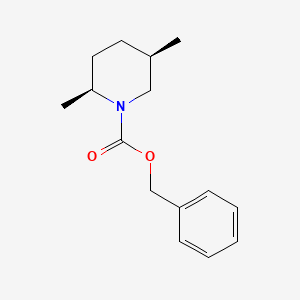
![8-Chloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B11720070.png)
